molecular formula C11H20N4 B13490898 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

Cat. No.: B13490898
M. Wt: 208.30 g/mol
InChI Key: UCLDURYBWFETSF-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of isobutylamine, methylhydrazine, and a pyrrolidine derivative with a suitable triazole-forming reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its triazole core, which is known for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole would depend on its specific biological target. Generally, triazoles can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal drug.

    Itraconazole: Another triazole antifungal agent.

Uniqueness

3-Isobutyl-1-methyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other triazoles.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)-5-pyrrolidin-2-yl-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-8(2)7-10-13-11(15(3)14-10)9-5-4-6-12-9/h8-9,12H,4-7H2,1-3H3

InChI Key

UCLDURYBWFETSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2CCCN2)C

Origin of Product

United States

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